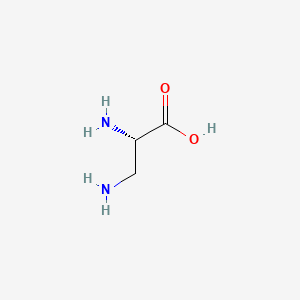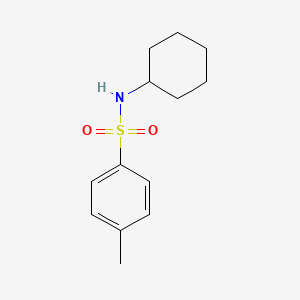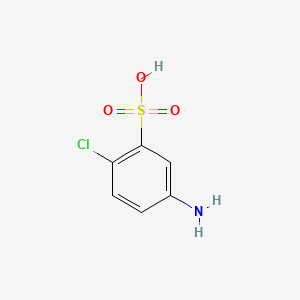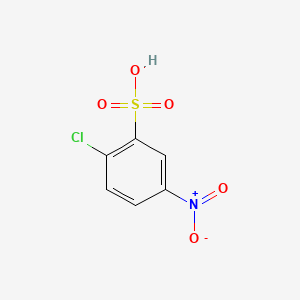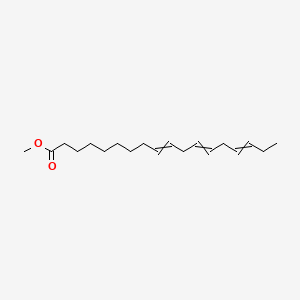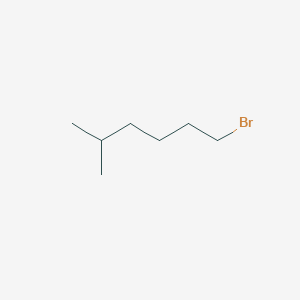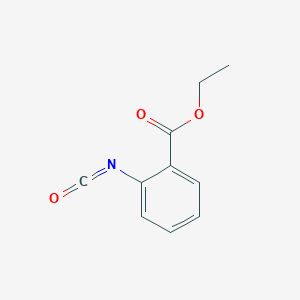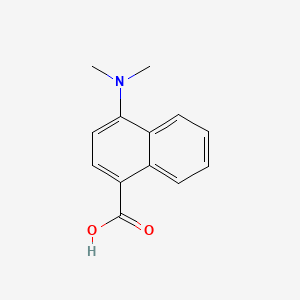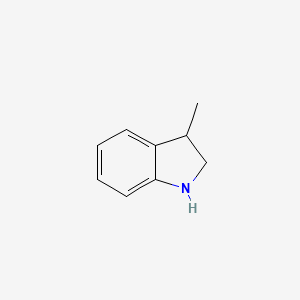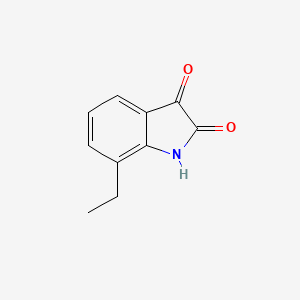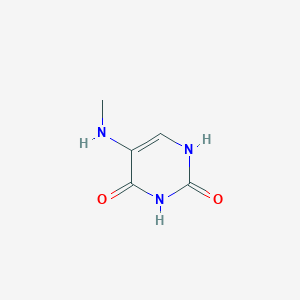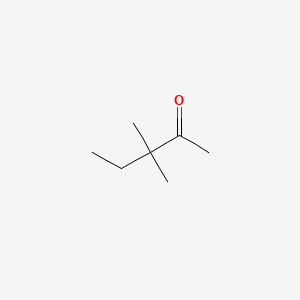
3,3-Dimethyl-2-pentanone
Übersicht
Beschreibung
3,3-Dimethyl-2-pentanone is a ketone, which is a type of organic compound that contains a carbonyl group (C=O) bonded to two carbon atoms . It is a colorless liquid with an odor similar to that of acetone . It is used in an experimental method to measure the equilibrium isotopic fractionation factor (αeq) for C-bound H positions adjacent to the carbonyl group in ketones .
Synthesis Analysis
The synthesis of 3,3-Dimethyl-2-pentanone involves the reaction of magnesium alkoxyl ethyl malonate and 2-dimethyl butyryl chloride to prepare 2,2-dimethyl butyryl ethyl malonate, which is then converted into 3,3-dimethyl-2-pentanone . Another method involves the decarboxylation reaction of pivalic acid, glacial acetic acid, and water under normal pressure with a temperature of 380 to 400°C in a fixed bed reactor .
Molecular Structure Analysis
The molecular formula of 3,3-Dimethyl-2-pentanone is C7H14O . The structure contains a carbonyl group (C=O) and two methyl groups (CH3) attached to the carbonyl carbon atom .
Physical And Chemical Properties Analysis
3,3-Dimethyl-2-pentanone is a colorless, mobile liquid with an odor resembling heptane or gasoline . It evaporates when spilled, forming combustible vapors .
Wissenschaftliche Forschungsanwendungen
-
Thermophysical Property Data Analysis
- Application: 3,3-Dimethyl-2-pentanone is used in the analysis of thermophysical property data. This includes properties like boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, and thermal conductivity .
- Method: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The results include critically evaluated recommendations for various thermophysical properties of 3,3-Dimethyl-2-pentanone .
-
Equilibrium Isotopic Fractionation Factor Measurement
- Application: 3,3-Dimethyl-2-pentanone is used in experimental methods to measure the equilibrium isotopic fractionation factor (α eq) for C-bound H positions adjacent to the carbonyl group in ketones .
- Method: The specific method of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
-
Gas Phase Ion Energetics Data Analysis
- Application: 3,3-Dimethyl-2-pentanone is used in the analysis of gas phase ion energetics data. This includes properties like ion clustering data, IR Spectrum, Mass spectrum (electron ionization), and Gas Chromatography .
- Method: The specific method of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
-
Synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes
- Application: 2,4-Dibromo-2,4-dimethyl-3-pentanone may be used in the synthesis of 2-dimethylamino-4-methylene-1,3-dioxolanes .
- Method: The synthesis is carried out via debromination using a zinc-copper couple in dimethylformamide and dimethylacetamide .
- Results: The results or outcomes obtained are not specified in the source .
-
- Application: 3,3-Dimethyl-2-pentanone is used in spectroscopic analysis. This includes properties like molecular formula, average mass, monoisotopic mass, and ChemSpider ID .
- Method: The specific method of application or experimental procedures are not detailed in the source .
- Results: The results or outcomes obtained are not specified in the source .
-
Thermodynamic Property Data Analysis
- Application: 3,3-Dimethyl-2-pentanone is used in the analysis of thermodynamic property data. This includes properties like normal boiling temperature, critical temperature and pressure, density, enthalpy of vaporization, heat capacity, and thermal conductivity .
- Method: The data is generated through dynamic data analysis, as implemented in the NIST ThermoData Engine software package .
- Results: The results include critically evaluated recommendations for various thermodynamic properties of 3,3-Dimethyl-2-pentanone .
Safety And Hazards
3,3-Dimethyl-2-pentanone is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation or drowsiness or dizziness. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .
Eigenschaften
IUPAC Name |
3,3-dimethylpentan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-5-7(3,4)6(2)8/h5H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSHJLBQLQVSEFV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40174714 | |
| Record name | 3,3-Dimethyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,3-Dimethyl-2-pentanone | |
CAS RN |
20669-04-9 | |
| Record name | 3,3-Dimethyl-2-pentanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=20669-04-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,3-Dimethyl-2-pentanone | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020669049 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3,3-Dimethyl-2-pentanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,3-dimethylpentan-2-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




